molecular formula C5H12N4O2 B8463691 N'1,N'3-dimethylmalonohydrazide

N'1,N'3-dimethylmalonohydrazide

Cat. No.: B8463691
M. Wt: 160.17 g/mol
InChI Key: GFUYWROIERLOFU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N'1,N'3-Dimethylmalonohydrazide is a hydrazide derivative characterized by a malonic acid backbone substituted with two methyl groups at the N'1 and N'3 hydrazine nitrogen positions.

Properties

Molecular Formula

C5H12N4O2

Molecular Weight

160.17 g/mol

IUPAC Name

1-N',3-N'-dimethylpropanedihydrazide

InChI

InChI=1S/C5H12N4O2/c1-6-8-4(10)3-5(11)9-7-2/h6-7H,3H2,1-2H3,(H,8,10)(H,9,11)

InChI Key

GFUYWROIERLOFU-UHFFFAOYSA-N

Canonical SMILES

CNNC(=O)CC(=O)NNC

Origin of Product

United States

Comparison with Similar Compounds

Structural and Molecular Properties

The table below compares N'1,N'3-dimethylmalonohydrazide with structurally related hydrazides:

Compound Name Molecular Formula Molar Mass (g/mol) Key Substituents Notable Features Reference
N'1,N'3-Dimethylmalonohydrazide (inferred) C₅H₁₀N₄O₂ 158.16 Two methyl groups on hydrazide nitrogens Potential for metal coordination
N'-(1,3-Dimethylbutylidene)-3-hydroxy-2-naphthohydrazide C₁₇H₂₀N₂O₂ 284.35 1,3-dimethylbutylidene, naphthol Predicted pKa: 8.82; density: 1.13 g/cm³
3-Nitro-N'-(3-nitrobenzylidene)benzohydrazide C₁₄H₁₀N₄O₅ 314.25 Dual nitro groups on aromatic rings High reactivity in condensation reactions
2-(1-Naphthyloxy)-N'-[(E)-(3-nitrophenyl)methylene]acetohydrazide C₁₉H₁₅N₃O₄ 361.34 Naphthyloxy, nitrophenyl groups Photocatalytic or sensing applications

Key Observations :

  • Substituent Effects: The presence of electron-withdrawing groups (e.g., nitro in ) increases acidity and reactivity compared to alkyl-substituted analogs like the dimethylmalonohydrazide.
  • Steric Considerations: Bulky substituents (e.g., naphthyloxy in ) may hinder coordination with metals, whereas smaller alkyl groups (as in dimethylmalonohydrazide) enhance ligand flexibility.

Physical and Spectral Data

  • N'1,N'3-Dimethylmalonohydrazide: Predicted IR peaks include N–H stretches (~3300 cm⁻¹) and C=O stretches (~1680 cm⁻¹). ¹H NMR would show methyl protons at δ ~2.8–3.2 ppm.
  • 3-Nitro-N'-(3-nitrobenzylidene)benzohydrazide (): Exhibits strong UV-Vis absorption due to conjugated nitro groups, useful in photochemical studies.

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